6-Amino-5-nitrosouracil-13C,15N2 CAS number
6-Amino-5-nitrosouracil-13C,15N2 CAS number
High-Fidelity Isotopic Probes in Purine Metabolism and drug Design
Executive Summary
This technical guide details the physicochemical properties, synthesis, and applications of 6-Amino-5-nitrosouracil-
Part 1: Chemical Identity & Specifications[1]
Nomenclature and Classification
-
Common Name: 6-Amino-5-nitrosouracil-
-
Parent CAS Number: (Unlabeled)
-
Labeled CAS Number: Not commercially indexed (Custom synthesis classification).
-
IUPAC Name: 6-amino-5-nitroso-1H-pyrimidine-2,4-dione-[2-
, 1,3- ] (Assuming Urea precursor labeling). -
Molecular Formula:
Physicochemical Data Table
| Property | Parent Compound (Unlabeled) | Isotopologue ( | Notes |
| Molar Mass | 156.09 g/mol | 159.09 g/mol | +3 Da shift (1x |
| Appearance | Violet to Purple Solid | Violet to Purple Solid | Characteristic nitroso color |
| Solubility | DMSO, Dilute Alkali | DMSO, Dilute Alkali | Low solubility in water/ethanol |
| Melting Point | >300°C (Decomposes) | >300°C (Decomposes) | |
| pKa | ~7.0 (Predicted) | ~7.0 | Amide/Imide acidity |
Part 2: Synthetic Pathway (The Urea Route)
The most robust synthesis of this isotopologue utilizes Urea-
Reaction Logic
-
Condensation: Labeled urea reacts with ethyl cyanoacetate under basic conditions (NaOEt) to form 6-aminouracil-
. -
Nitrosation: The intermediate is treated with sodium nitrite (NaNO2) in acetic acid.[1] The nitroso group (-NO) attacks the C5 position.[2]
Pathway Visualization
Figure 1: Synthetic route for incorporating 13C and 15N labels into the pyrimidine core via condensation and nitrosation.
Part 3: Applications in Drug Discovery[5][6]
The Traube Purine Synthesis Probe
This compound is the "gold standard" intermediate for synthesizing 8-substituted xanthines (adenosine receptor antagonists). By using the labeled variant, researchers can:
-
Verify Cyclization: Confirm the formation of the imidazole ring (C8 closure) using
-NMR. -
Tautomeric Analysis: Differentiate between N7-H and N9-H tautomers in the final purine product via
-HMBC spectroscopy.
Metabolic Flux Analysis
In nucleotide salvage research, this compound acts as a non-radioactive tracer.
-
Pathway: 6-Amino-5-nitrosouracil
5,6-Diaminouracil Uric Acid/Xanthine. -
Detection: The +3 Da mass shift allows LC-MS/MS quantification of downstream metabolites in complex biological matrices (plasma/urine) without interference from endogenous purines.
Part 4: Detailed Experimental Protocol
Objective: Synthesis of 6-Amino-5-nitrosouracil-
Materials
-
6-Aminouracil-
(1.0 eq) -
Sodium Nitrite (
) (1.1 eq) -
Water (HPLC Grade)
-
Ethanol (for washing)
Methodology
-
Solubilization: Suspend 6-Aminouracil-
in hot water (80°C). It may not fully dissolve until acid is added. -
Acidification: Add glacial acetic acid dropwise. The solution should become clear or slightly turbid.
-
Nitrosation (Critical Step):
-
Completion: Stir for 15 minutes at room temperature to ensure complete precipitation.
-
Isolation: Filter the violet solid under vacuum.
-
Purification: Wash the cake effectively with cold water (to remove salts) followed by cold ethanol (to remove organic impurities).
-
Drying: Dry in a vacuum oven at 60°C. Note: The compound is stable but hygroscopic.
Validation (Self-Check)
-
Color Check: If the solid is white or pale pink, nitrosation is incomplete. It must be deep violet.
-
Solubility Check: The product should be insoluble in ethanol but soluble in dilute NaOH (turning the solution orange/red).
Part 5: Spectral Characterization (NMR Prediction)
Using
Predicted NMR Shifts (DMSO- )
-
NMR:
- 11.0 ppm (s, 1H, N3-H)
-
8.0-9.0 ppm (br s, 2H,
) -
Note: The N1-H proton is often broad or exchanged.
-
NMR (Labeled C2):
- ~150 ppm (C2 Carbonyl).
-
Coupling: Expect splitting (
or ) due to direct bonding with at N1 and N3 positions ( ).
-
NMR:
-
Distinct shifts for N1 (Amide) and N3 (Imide).[6]
-
The amino group (
) and Nitroso ( ) will remain at natural abundance unless a different precursor was used.
-
Mechanistic Workflow Diagram
Figure 2: The Traube Synthesis workflow, showing the conversion of the nitroso probe into the final xanthine scaffold.
References
-
Organic Syntheses. Diaminouracil Hydrochloride (Precursor Synthesis). Org.[7][1][5][3][8] Syn. Coll. Vol. 4, p.247. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79510, 6-Amino-5-nitrosouracil.[5] Retrieved from [Link][5]
-
Frontiers in Chemistry. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019).[6] Retrieved from [Link]
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lookchem.com [lookchem.com]
- 5. 6-Amino-5-nitrosouracil|CAS 5442-24-0|Supplier [benchchem.com]
- 6. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 7. prepchem.com [prepchem.com]
- 8. FR2398064A1 - NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL - Google Patents [patents.google.com]
